KAD-1229-d8 Calcium Hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

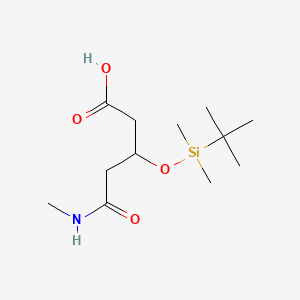

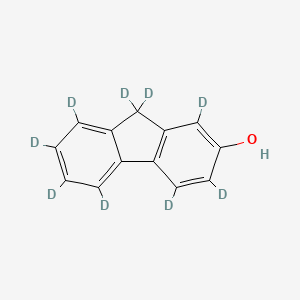

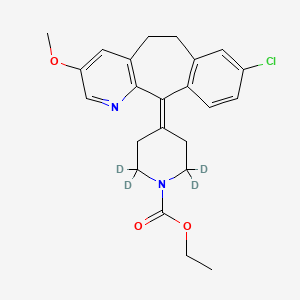

KAD-1229-d8 Calcium Hydrate, also known as Mitiglinide-d8 calcium hydrate, is a deuterium-labeled version of Mitiglinide calcium hydrate . It is an insulinotropic agent and an ATP-sensitive K+ (KATP) channel antagonist . It is highly specific to the Kir6.2/SUR1 complex, which is the pancreatic beta-cell KATP channel .

Molecular Structure Analysis

The molecular formula of KAD-1229-d8 Calcium Hydrate is C19H19D8NO4•1/2Ca . The molecular weight is 361.51 . The SMILES representation of its structure is [H][C@@]12C@@(C(O)=O)C([2H])([2H])C3=C([2H])C([2H])=C([2H])C([2H])=C3[2H])=O)C2)([H])CCCC1.O .科学研究应用

Insulinotropic Action

KAD-1229-d8 Calcium Hydrate, also known as calcium (2S)-2-benzyl-3-(cis-hexahydro-2-isoindolinyl-carbonyl) propionate dihydrate, has been extensively studied for its insulinotropic action. It stimulates insulin secretion in rat pancreatic cells and perfused pancreas in a concentration-dependent manner, indicating its potential in managing blood glucose levels. This action is similar to sulfonylurea compounds, despite KAD-1229's non-sulfonylurea structure. It acts on ATP-sensitive K+ channels in pancreatic B-cells, a critical pathway in insulin secretion (Ohnota et al., 1995).

Ionophoretic Properties

Studies have demonstrated that KAD-1229 possesses calcium ionophoretic activity, indicating its ability to modulate cationic fluxes in pancreatic islet cells. This property contributes to its insulinotropic action and is integral to its role in altering cellular processes associated with diabetes management (Malaisse et al., 1995).

Impact on Glucose Metabolism

KAD-1229 impacts liver metabolism by increasing L-lactate production and inhibiting gluconeogenesis in isolated rat hepatocytes. These effects are accompanied by an increase in cellular content of fructose-2,6-bisphosphate, suggesting that KAD-1229's action extends beyond pancreatic effects and involves significant hepatic interactions (Nakashima et al., 1996).

Structural and Conformational Analysis

The structure of KAD-1229, particularly its calcium complexes, has been analyzed to understand its mechanism of action. The conformation and hydrophobic energy of KAD-1229 play a crucial role in its hypoglycemic activity, highlighting the importance of its molecular structure in its pharmacological effects (Lins et al., 1995).

Therapeutic Effects in Diabetic Models

KAD-1229 has shown positive effects in animal models of diabetes, particularly in improving post-prandial hyperglycemia and diabetic complications. It demonstrates a rapid and short-acting insulinotropic effect, which is beneficial for controlling postprandial plasma glucose levels in non-insulin-dependent diabetes mellitus (NIDDM) rats (Ohnota et al., 1996).

Mechanism of Action in Cell Lines

Studies have investigated KAD-1229's mechanism of action in pancreatic beta-cell lines, confirming its ability to bind to sulfonylurea receptors and inhibit ATP-sensitive K+ channels. This inhibition results in plasma membrane depolarization and subsequent insulin secretion (Mogami et al., 1994).

属性

CAS 编号 |

1346603-13-1 |

|---|---|

产品名称 |

KAD-1229-d8 Calcium Hydrate |

分子式 |

C19H27NO4 |

分子量 |

341.477 |

IUPAC 名称 |

(2R)-4-[(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-2-deuterio-2-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C19H25NO3.H2O/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);1H2/t15-,16+,17-;/m0./s1/i1D,2D,3D,6D,7D,10D2,17D; |

InChI 键 |

YBMPTCIINXDDNF-IGMUIECFSA-N |

SMILES |

C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O.O |

同义词 |

(S)-2-Benzyl-4-oxo-4-(cis-perhydroisoindol-2-yl)butyric Acid-d8 Calcium Salt Hydrate; Mitiglinide-d8 Calcium Hydrate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Dioxaspiro[4.5]decane-8-carbonyl chloride](/img/structure/B564397.png)